![molecular formula C5H4I2N2 B1283846 4,6-Diiodo-2-methylpyrimidine CAS No. 66298-49-5](/img/structure/B1283846.png)
4,6-Diiodo-2-methylpyrimidine
Overview
Description
4,6-Diiodo-2-methylpyrimidine is a chemical compound with the molecular formula C5H4I2N2 . It has a molecular weight of 345.91 . The InChI code for this compound is 1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of 4,6-Diiodo-2-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with iodine atoms and one of the carbon atoms is substituted with a methyl group .Physical And Chemical Properties Analysis
4,6-Diiodo-2-methylpyrimidine is a solid at room temperature . It has a melting point of 195-197°C . The density of this compound is 2.537g/cm3 and it has a boiling point of 321.4°C at 760 mmHg .Scientific Research Applications
Synthesis of Azo Dyes
“4,6-Diiodo-2-methylpyrimidine” has been used in the synthesis of novel pyrimidine azo dyes . These dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methylpyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole(s) . The chemical structures of these dyes were confirmed using various spectroscopic techniques .
Textile Industry Applications
The synthesized azo dyes, which used “4,6-Diiodo-2-methylpyrimidine” as a precursor, have potential applications in the textile industry . The UV–Vis absorption spectra of these dyes were investigated, and the results showed that these dyes may be suitable for applications in the textile industry .
Anticancer Agents
“4,6-Diiodo-2-methylpyrimidine” serves as a precursor to many important compounds, including those known to be active as anticancer agents .
Antihypertensive Medicines
It has been used in the development of new antihypertensive medicines .
Explosive Materials
“4,6-Diiodo-2-methylpyrimidine” has been used in the synthesis of 1,1-diamino-2,2-dinitroethylene, an explosive material .
High Energy Density Materials
It has also been used in the synthesis of hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .
Safety and Hazards
4,6-Diiodo-2-methylpyrimidine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305) .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological processes, suggesting that 4,6-diiodo-2-methylpyrimidine may also influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects, suggesting that 4,6-diiodo-2-methylpyrimidine may also exert diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .
properties
IUPAC Name |
4,6-diiodo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCTNAFIAHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574200 | |
Record name | 4,6-Diiodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diiodo-2-methylpyrimidine | |
CAS RN |
66298-49-5 | |
Record name | 4,6-Diiodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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